Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate
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Overview
Description
Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate is a chemical compound with a complex structure that includes a carbamate group, a chloro-substituted aromatic ring, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate typically involves the reaction of 3-chloro-4-ethoxy-5-methylphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals or as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can interact with enzymes, potentially inhibiting their activity. The aromatic ring and substituents may also play a role in binding to target proteins or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (3-chloro-4-methoxy-5-methylphenyl)carbamate: Similar structure but with a methoxy group instead of an ethoxy group.
Propan-2-yl (3-chloro-4-ethoxyphenyl)carbamate: Lacks the methyl group on the aromatic ring.
Propan-2-yl (3-chloro-4-ethoxy-5-ethylphenyl)carbamate: Contains an ethyl group instead of a methyl group.
Uniqueness
Propan-2-yl (3-chloro-4-ethoxy-5-methylphenyl)carbamate is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of the ethoxy group, chloro substituent, and methyl group on the aromatic ring provides distinct chemical properties compared to similar compounds.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
84971-00-6 |
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Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
propan-2-yl N-(3-chloro-4-ethoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-5-17-12-9(4)6-10(7-11(12)14)15-13(16)18-8(2)3/h6-8H,5H2,1-4H3,(H,15,16) |
InChI Key |
QENWQWCKFOESAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)OC(C)C)Cl |
Origin of Product |
United States |
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